molecular formula C10H15N3S B13716368 N6-Allyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine

N6-Allyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine

Cat. No.: B13716368
M. Wt: 209.31 g/mol
InChI Key: GEVZSYFBSYSSJH-UHFFFAOYSA-N
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Description

N6-Allyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine is a chemical compound with the molecular formula C10H15N3S. This compound is a derivative of benzothiazole, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Allyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine typically involves the reaction of 4,5,6,7-tetrahydrobenzothiazole-2,6-diamine with an allylating agent under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the allylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N6-Allyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the allyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides, thiols, or amines in polar solvents like ethanol or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N6-Allyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N6-Allyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N6-Propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine
  • N6-Methyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine
  • N6-Ethyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine

Uniqueness

N6-Allyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine is unique due to its allyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the allyl group can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

6-N-prop-2-enyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

InChI

InChI=1S/C10H15N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h2,7,12H,1,3-6H2,(H2,11,13)

InChI Key

GEVZSYFBSYSSJH-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1CCC2=C(C1)SC(=N2)N

Origin of Product

United States

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